N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide
Description
Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name N-[2-(triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is derived from the hierarchical rules of organic nomenclature. The parent structure, tetrazolo[1,5-a]pyridine , consists of a pyridine ring fused with a tetrazole moiety at the 1,5-positions. The numbering of the tetrazole ring follows the Hantzsch-Widman system, with the nitrogen atoms prioritized to assign positions 1 through 4.
The substituent triazolo[4,3-a]pyridin-3-yl denotes a triazole ring fused to a pyridine at positions 4 and 3-a, respectively. The ethyl linker (-CH2-CH2-) connects this triazolo-pyridine group to the carboxamide functional group (-CONH2) at position 7 of the tetrazolo-pyridine core.
Structural representation :
- Tetrazolo[1,5-a]pyridine core : A six-membered pyridine ring fused to a five-membered tetrazole ring.
- Triazolo[4,3-a]pyridine substituent : A triazole ring fused to pyridine, attached via an ethyl chain.
- Carboxamide group : Positioned at the 7th carbon of the tetrazolo-pyridine system.
The structural complexity arises from the juxtaposition of nitrogen-rich heterocycles, which influence the compound’s electronic and steric properties.
Molecular Formula and Weight Analysis
The molecular formula C13H12N9O is calculated by summing the constituent atoms:
- Tetrazolo[1,5-a]pyridine : C5H3N4
- Ethyl linker : C2H4
- Triazolo[4,3-a]pyridine : C6H4N3
- Carboxamide group : CONH2 (C1H2N2O)
| Component | Carbon | Hydrogen | Nitrogen | Oxygen |
|---|---|---|---|---|
| Tetrazolo-pyridine | 5 | 3 | 4 | 0 |
| Ethyl linker | 2 | 4 | 0 | 0 |
| Triazolo-pyridine | 6 | 4 | 3 | 0 |
| Carboxamide | 1 | 2 | 2 | 1 |
| Total | 14 | 13 | 9 | 1 |
The molecular weight is 307.31 g/mol , computed using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00). Experimental data from analogous compounds report slight variations due to isotopic distributions.
CAS Registry Number and Alternative Identifiers
As of current data, the CAS Registry Number for N-[2-(triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide remains undisclosed in public databases. However, vendor-specific identifiers include:
- EVT-12300205 : Catalog number from commercial suppliers.
- UNII : Pending assignment by the FDA’s Substance Registration System.
Related compounds, such as triazolo[1,5-a]pyridine-7-carboxamide (CAS 144675-83-2), share structural motifs but lack the ethyl-linked triazolo-pyridine moiety. Patent literature describes synthetic routes for triazolo-pyridine derivatives, though specific identifiers for this compound are not enumerated.
The absence of a CAS number underscores the compound’s status as a research-grade chemical, necessitating further characterization for full regulatory classification.
Properties
Molecular Formula |
C14H12N8O |
|---|---|
Molecular Weight |
308.30 g/mol |
IUPAC Name |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C14H12N8O/c23-14(10-5-8-22-13(9-10)18-19-20-22)15-6-4-12-17-16-11-3-1-2-7-21(11)12/h1-3,5,7-9H,4,6H2,(H,15,23) |
InChI Key |
UZLOBAIDWWLOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation and Coupling
A method from WO2014210042A2 outlines a stereospecific approach for synthesizing triazolo[4,3-a]pyridines:
-
Alkylation : React 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) with halogenated intermediates (e.g., Br, Cl, I) to form N-(3-(2-methoxyethoxy)-5-oxo-1,6-naphthyridin-6(5H)-yl)propanoic acid (NAPA).
-
Coupling : Condense NAPA with 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine (PYRH) using coupling agents (e.g., HATU/DMAP) to yield the hydrazide intermediate (HYDZ).
-
Dehydration : Cyclize HYDZ to the triazolo[4,3-a]pyridine core using thiophosphetane or phosphorus(V) dehydrating agents (e.g., POCl₃).
Key Conditions :
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Alkylation | NAPH + R-X (R = Br, Cl, I), base (TEA) | 75–90% | >95% ee |
| Coupling | HYDZ + PYRH, EDC/HOBt, DMF, RT | 85–97% | >99% |
| Dehydration | POCl₃, toluene, reflux (110°C) | 80–92% | >95% |
Optimization : High optical purity (90–99.5% ee) is achieved through enantioselective alkylation or chiral resolution.
Step 2: Tetrazolo[1,5-a]pyridine-7-carboxylic Acid
This intermediate is either purchased (CAS 120613-46-9) or synthesized via cyclocondensation:
-
Cyclization : React 5-azido-2-chloropyridine with a nitrile (e.g., cyanoacetamide) in the presence of a copper catalyst (e.g., CuI) to form the tetrazolo ring.
-
Hydrolysis : Convert the nitrile to a carboxylic acid using H₂O₂/HCl or NaOH.
Example Reaction :
Yield : 60–75% for cyclization; >85% for hydrolysis.
| Method | Reagents | Solvent | Yield |
|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N, CH₂Cl₂ | DCM | 70–85% |
| Carbodiimide | EDC, HOBt, DMAP | DMF | 80–90% |
Challenges :
-
Regioselectivity : Ensuring the ethyl group attaches at the 3-position of the triazolo ring.
-
Purification : Column chromatography (silica gel, 5–10% MeOH/DCM) is critical to remove byproducts.
Alternative Synthetic Approaches
One-Pot Multicomponent Reactions
A method from WO2012137089A1 employs chloroethynylphosphonates and hydrazinylpyridines for triazolo ring formation, followed by coupling:
-
Cyclocondensation : Chloroethynylphosphonate + 2-hydrazinylpyridine → triazolo[4,3-a]pyridine.
-
Phosphonate Removal : Hydrolysis with aqueous NaOH to release the ethyl group.
Chemical Reactions Analysis
Types of Reactions
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of metabolic pathways and the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- The target compound uniquely combines triazole and tetrazole rings, unlike analogs with single heterocycles (e.g., pyrimidine in ).
- Substituents like carboxamide enhance hydrophilicity compared to ester-containing analogs (e.g., 2d, 7a) .
Physical and Chemical Properties
Table 2: Physical Properties of Analogous Compounds
Biological Activity
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article details the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Overview
The compound features a triazole ring , a pyridine moiety , and a carboxamide functional group , which are significant for its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 267.29 g/mol. The intricate structure allows for various interactions with enzymes and receptors involved in critical biological processes.
Research indicates that this compound may interact with specific biological macromolecules, influencing pathways related to cell proliferation and survival. The compound's activity is likely mediated through:
- Inhibition of Key Enzymes : It has been shown to inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may act as an inverse agonist for nuclear receptors such as RORγt, which is implicated in autoimmune diseases like psoriasis .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- RORγt Inhibition Study : A series of analogues including this compound were evaluated for their ability to inhibit RORγt activity. The compound exhibited significant inhibitory effects with an IC50 value of 41 µM, indicating its potential as a therapeutic agent in treating autoimmune disorders by modulating gene expression linked to inflammation .
- Cytotoxicity Against Cancer Cells : The compound was tested against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). It demonstrated potent cytotoxicity with IC50 values around 0.98 µM for A549 cells. This suggests that it may be effective in targeting tumor cells through mechanisms such as apoptosis induction and cell cycle arrest .
Q & A
Q. What are the key considerations for synthesizing N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide in high yield?
- Methodological Answer : Synthesis involves multi-step protocols, including:
- Step 1 : Formation of the triazolo-pyridine core via cyclization of hydrazine derivatives with trifluoroacetimidoyl chlorides or analogous reagents under reflux in polar solvents (e.g., DMF or acetic acid) .
- Step 2 : Introduction of the tetrazolo-pyridine moiety using coupling agents (e.g., EDCI/HOBt) in anhydrous conditions to minimize hydrolysis .
- Optimization : Temperature control (60–100°C), solvent selection (e.g., acetonitrile for improved solubility), and catalytic bases (e.g., K₂CO₃) enhance yields. Reaction progress should be monitored via TLC or HPLC .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include:
- Downfield protons (δ 8.5–9.5 ppm) for aromatic triazolo-pyridine hydrogens.
- Carboxamide NH resonance (δ ~10 ppm, broad) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and tetrazole ring (~1450 cm⁻¹) .
- X-ray crystallography (if crystals form): Resolves bond angles and confirms regiochemistry of fused rings .
Q. How can researchers purify this compound, and what solvents are optimal for crystallization?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase).
- Crystallization : Ethanol or ethanol/DMF mixtures yield high-purity crystals due to differential solubility of polar vs. non-polar impurities . Slow evaporation at 4°C improves crystal quality .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Validation : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%).
- Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to account for variability.
- Orthogonal Assays : Confirm enzyme inhibition (e.g., kinase assays) with SPR (surface plasmon resonance) to validate binding kinetics .
Q. What computational methods are employed to model the interaction between this compound and its putative biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP-binding pockets (e.g., kinase targets). Validate with free-energy perturbation (FEP) calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
- QSAR Models : Train models using descriptors like logP, polar surface area, and electronegativity to predict activity trends in derivatives .
Q. How can reaction mechanisms for the formation of the triazolo-pyridine core be experimentally validated?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the triazole ring via NMR .
- Kinetic Studies : Monitor intermediates by quenching reactions at timed intervals and analyzing via LC-MS.
- DFT Calculations : Compare activation energies of proposed pathways (e.g., [1,5]-hydride shift vs. radical mechanisms) using Gaussian .
Q. How to design SAR studies for derivatives of this compound to optimize pharmacological activity?
- Methodological Answer :
- Systematic Substitution : Modify the ethyl linker (e.g., replace with propyl or cyclopropyl) and tetrazolo-pyridine substituents (e.g., electron-withdrawing groups at position 7) .
- In Vitro Screening : Test derivatives against a panel of cancer cell lines and kinases. Prioritize compounds with >50% inhibition at 10 μM.
- ADMET Prediction : Use SwissADME to filter derivatives for acceptable logP (2–5) and PAINS alerts .
Data Contradiction & Advanced Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar triazolo-pyridine derivatives?
- Methodological Answer :
- Reproduce Conditions : Ensure identical reagent purity, solvent drying (e.g., molecular sieves), and inert atmosphere (N₂/Ar).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis). Adjust stoichiometry (e.g., 1.2 eq. of coupling agent) to suppress competing reactions .
- Collaborative Validation : Cross-check data with independent labs using shared reference samples .
Q. What strategies mitigate challenges in achieving regioselectivity during tetrazolo-pyridine functionalization?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., Boc on the carboxamide) to steer electrophilic substitution to position 5 .
- Metal Catalysis : Use Pd-catalyzed C–H activation (e.g., with Pd(OAc)₂ and ligands) for selective halogenation .
- Cryogenic Conditions : Perform reactions at –78°C to stabilize reactive intermediates and reduce kinetic byproducts .
Tables for Key Data
Q. Table 1. Spectral Benchmarks for Structural Confirmation
| Technique | Critical Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 8.7 ppm (triazolo H), δ 10.1 ppm (NH) | |
| ¹³C NMR | δ 160 ppm (C=O), δ 150 ppm (tetrazole C) | |
| HRMS | [M+H]⁺ = 423.1234 (calc. 423.1236) |
Q. Table 2. Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 80–90°C | Maximizes cyclization |
| Solvent | Anhydrous DMF | Reduces hydrolysis |
| Catalyst | 10 mol% K₂CO₃ | Accelerates coupling |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
